
n-Hydroxy-2-methylacetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Hydroxy-2-methylacetanilide is an organic compound belonging to the class of acetanilides. Acetanilides are known for their biological activity and are widely used in the pharmaceutical industry. This compound is characterized by the presence of a hydroxyl group and a methyl group attached to the acetanilide structure, which imparts unique chemical and biological properties.
Méthodes De Préparation
The synthesis of n-Hydroxy-2-methylacetanilide typically involves the reaction of 2-methylacetanilide with hydroxylating agents. One common method is the hydroxylation of 2-methylacetanilide using hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the hydroxylated product. Industrial production methods may involve large-scale batch reactors with optimized reaction parameters to maximize yield and purity.
Analyse Des Réactions Chimiques
n-Hydroxy-2-methylacetanilide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
n-Hydroxy-2-methylacetanilide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of n-Hydroxy-2-methylacetanilide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
n-Hydroxy-2-methylacetanilide can be compared with other similar compounds such as:
2-Methylacetanilide: Lacks the hydroxyl group, resulting in different chemical and biological properties.
4-Hydroxyacetanilide: Has the hydroxyl group at a different position, leading to variations in reactivity and biological activity.
N-Hydroxyacetanilide: Similar structure but without the methyl group, affecting its overall properties. The uniqueness of this compound lies in the specific combination of the hydroxyl and methyl groups, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
N-hydroxy-N-phenylpropanamide |
InChI |
InChI=1S/C9H11NO2/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,12H,2H2,1H3 |
Clé InChI |
MGSOPJIRTAYBAN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


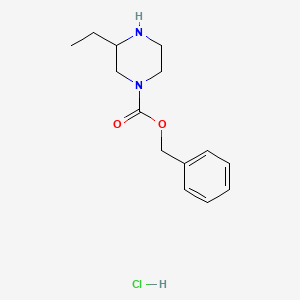
![N'-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B14791811.png)

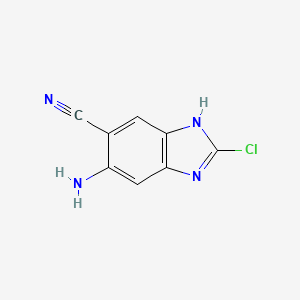
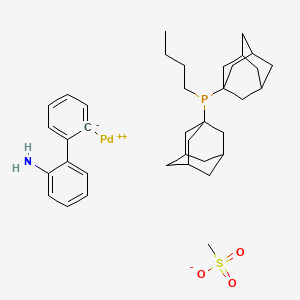
![3-[(1E)-2-phenylethenyl]cinnoline](/img/structure/B14791843.png)
![tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14791851.png)
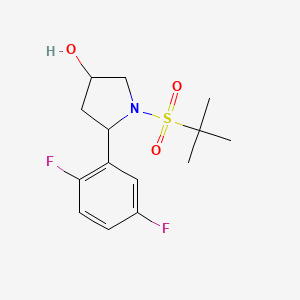
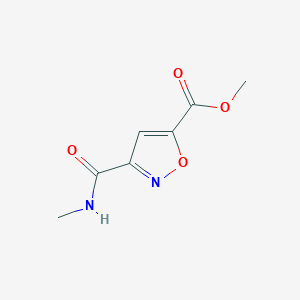
![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-ethylpropanamide](/img/structure/B14791862.png)
![2-[4,5,6,7-tetrabromo-2-(dimethylamino)-1H-inden-1-yl]acetic acid](/img/structure/B14791870.png)
![[(2S)-2-amino-2-methylcyclopentyl]methanol](/img/structure/B14791882.png)
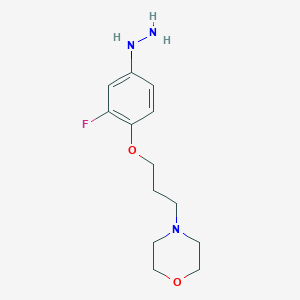
![1,6-Dibenzyl-3-hydroxy-2,3,4,4a,5,7a-hexahydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B14791885.png)
